molecular formula C19H25N3O3S B4321939 ETHYL 4-(2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE

ETHYL 4-(2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE

Cat. No.: B4321939
M. Wt: 375.5 g/mol
InChI Key: LCJYBDNCTNJYTN-UHFFFAOYSA-N
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Description

Ethyl 4-({[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate is a complex organic compound that features an imidazole ring, a benzoate ester, and a thioacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the imidazole ring. Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The imidazole ring is then functionalized with an isobutyl and a methyl group.

Finally, the benzoate ester is formed by esterification of the corresponding benzoic acid derivative with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated imidazole derivatives.

Scientific Research Applications

Ethyl 4-({[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The thioacetyl group may also interact with thiol groups in proteins, leading to modifications that affect protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both an imidazole ring and a thioacetyl group allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 4-[[2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-5-25-18(24)14-6-8-15(9-7-14)21-17(23)11-26-19-20-13(4)16(22-19)10-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJYBDNCTNJYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(N2)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-(2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE
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ETHYL 4-(2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE
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ETHYL 4-(2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE
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ETHYL 4-(2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE
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ETHYL 4-(2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE
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ETHYL 4-(2-{[4-METHYL-5-(2-METHYLPROPYL)-1H-IMIDAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE

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